molecular formula C19H19N5O B1500824 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile CAS No. 1146080-74-1

2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

Cat. No. B1500824
CAS RN: 1146080-74-1
M. Wt: 333.4 g/mol
InChI Key: YWPNLDWNJSXZJM-UHFFFAOYSA-N
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Description

2-(2-(3-(Hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (HMPN) is a type of piperidine-based nitrile compound. It is a derivative of nicotinonitrile and has been widely studied in recent years due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Drug Discovery

Piperidine derivatives are significant in the field of drug discovery due to their biological qualities and roles in the human body. They are often involved in intra- and intermolecular reactions leading to various medicinal compounds .

Synthesis Methods

Advancements in synthesis methods allow for one-pot functionalization of unsaturated intermediates, which typically require multiple steps. This could suggest that the compound may be used in streamlined synthesis processes .

Biological Activity

Piperidine derivatives are studied for their anti-inflammatory and analgesic properties, among other biological activities. This indicates that the compound could be researched for similar biological effects .

Chemical Characterization

The design, synthesis, and characterization of novel piperidine derivatives are ongoing areas of research. The compound might be involved in studies focusing on its chemical properties and interactions .

properties

IUPAC Name

2-[2-[3-(hydroxymethyl)piperidin-1-yl]benzimidazol-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c20-11-15-6-3-9-21-18(15)24-17-8-2-1-7-16(17)22-19(24)23-10-4-5-14(12-23)13-25/h1-3,6-9,14,25H,4-5,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPNLDWNJSXZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671381
Record name 2-{2-[3-(Hydroxymethyl)piperidin-1-yl]-1H-benzimidazol-1-yl}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146080-74-1
Record name 2-{2-[3-(Hydroxymethyl)piperidin-1-yl]-1H-benzimidazol-1-yl}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
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Reactant of Route 6
2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

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